(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate
Description
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate (CAS: 1184174-08-0) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₂₁NO₅ and a molecular weight of 259.30 g/mol . Its structure features a stereospecific (S)-configuration at the pyrrolidine ring, a tert-butyl carbamate group at position 1, and a methyl ester and methoxy group at position 2. This compound is typically stored under inert atmospheric conditions at room temperature and is offered at 97% purity .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S)-3-methoxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(8-13,17-5)9(14)16-4/h6-8H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMROZMSABTZUTD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate typically involves the use of tert-butyl esters and pyrrolidine derivatives. One common method involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with methanol under acidic conditions to introduce the methoxy group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate may involve the use of flow microreactor systems. These systems allow for continuous production and better control over reaction parameters, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study cellular processes and interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
(3S,4R)-1-tert-Butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1257850-08-0)
- Molecular Formula : C₁₆H₂₀ClIN₂O₄
- Molecular Weight : 466.70 g/mol
- Features : Incorporates a pyridinyl ring with chloro and iodo substituents. The bulky halogen groups increase molecular weight and may enhance reactivity in cross-coupling reactions.
- Price : $400 (1 g), $1600 (5 g) .
(3S,4R)-1-tert-Butyl 3-methyl 4-(6-Bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: Not provided) Molecular Formula: C₂₁H₃₀BrN₃O₅ Molecular Weight: 484.38 g/mol Features: Contains a brominated pyridinyl group and a pivalamido moiety, making it suitable for targeted drug modification. Price: $400 (1 g) .
Key Difference: The target compound lacks halogen atoms, resulting in lower molecular weight (~259.30 vs.
Alkyl/Aryl-Substituted Derivatives
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1) Molecular Formula: C₁₇H₂₃ClN₂O₄ Molecular Weight: 354.83 g/mol Features: A racemic mixture with a chlorinated pyridinyl group, emphasizing versatility in non-chiral syntheses. Price: $400 (1 g) .
1-(tert-Butyl) 3-ethyl (S)-3-propylpyrrolidine-1,3-dicarboxylate (CAS: 1476721-29-5) Molecular Formula: Not explicitly provided (alkyl substituent: propyl). Features: Ethyl ester and propyl group alter steric and electronic profiles compared to the methyl and methoxy groups in the target compound.
Stereochemical Variants
(S)-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (CAS: 313706-15-9) Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol Features: Lacks the 3-methoxy group, simplifying the structure but reducing functional group diversity.
Key Difference : The absence of the methoxy group decreases molecular weight by ~30 g/mol and may limit applications requiring oxygen-rich coordination sites.
Comparative Data Table
Research and Commercial Insights
- Commercial Availability : Most analogs (e.g., HB249, HB453) are standardized with fixed pricing, while the target compound requires custom inquiry, suggesting specialized synthesis .
- Stability: The tert-butyl and methyl ester groups confer hydrolytic stability across all analogs, but the methoxy group may improve solubility in methanol or DMSO compared to halogenated derivatives.
Biological Activity
(S)-1-tert-Butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate, with the CAS number 313706-15-9, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 313706-15-9
- MDL Number : MFCD09838822
The compound features a pyrrolidine ring substituted with tert-butyl and methoxy groups, contributing to its unique biological properties.
The biological activity of (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. Its structural characteristics allow it to modulate various enzymatic pathways and receptor activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, impacting pathways such as neurotransmitter synthesis or degradation.
- Receptor Binding : It has the potential to bind to specific receptors in the central nervous system, influencing neurotransmission and possibly exhibiting neuroprotective effects.
Biological Activity
Research has indicated several areas where (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate demonstrates significant biological activity:
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Neuropharmacological Effects :
- Studies suggest that this compound may exert anxiolytic and antidepressant-like effects in animal models. The binding affinity to serotonin and dopamine receptors could explain these effects.
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Antioxidant Properties :
- Preliminary investigations indicate that the compound possesses antioxidant properties, potentially reducing oxidative stress in cellular models.
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Anti-inflammatory Activity :
- In vitro studies have shown that (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate can modulate inflammatory cytokine production, suggesting a role in managing inflammatory conditions.
Case Study 1: Neuropharmacological Assessment
In a study examining the anxiolytic effects of various pyrrolidine derivatives, (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate was administered to rodents. Behavioral tests indicated a significant reduction in anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as a candidate for developing new anxiolytic medications.
Case Study 2: Antioxidant Activity Evaluation
A recent study assessed the antioxidant capacity of (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate using DPPH and ABTS assays. Results demonstrated a notable ability to scavenge free radicals, supporting its use in formulations aimed at reducing oxidative damage.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 313706-15-9 |
| MDL Number | MFCD09838822 |
| Neuropharmacological Effects | Anxiolytic and antidepressant-like |
| Antioxidant Activity | Significant free radical scavenging |
| Anti-inflammatory Activity | Modulation of cytokine production |
Q & A
Q. How can researchers optimize the synthesis yield of (S)-1-tert-butyl 3-methyl 3-methoxypyrrolidine-1,3-dicarboxylate?
- Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of temperature (typically 0–25°C), pH (neutral to mildly acidic), and reaction time. Key steps include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during functionalization .
- Catalysis : Transition metal catalysts (e.g., Pd) or organocatalysts may enhance stereoselectivity in methoxy group introduction .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity .
Monitor reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC to identify intermediates and byproducts .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (in CDCl3 or DMSO-d6) verify stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, methoxy at δ 3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) and detect chiral impurities .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 230.27) .
Q. Why is stereochemical control critical in synthesizing this compound?
- Methodological Answer : The (S)-configuration at C3 influences biological activity (e.g., binding affinity to enzymes like proteases or kinases). To ensure enantiomeric purity:
- Use chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) during methoxy group installation .
- Validate stereochemistry via optical rotation ([α]D) and chiral HPLC (Chiralpak AD-H column) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Functional group modifications : Replace the methoxy group with halides, amines, or aryl groups to probe electronic effects. For example, substitute Cl or Br via nucleophilic substitution (NaH/THF, 0°C) .
- Biological assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .
Q. How should researchers address contradictory data in reactivity or biological activity reports?
- Methodological Answer :
- Reproduce conditions : Replicate experiments with strict control of solvent purity (e.g., anhydrous DMF), oxygen-free environments, and calibrated equipment .
- Characterize intermediates : Use LC-MS to identify unintended byproducts (e.g., hydrolysis products from ester groups) .
- Collaborative validation : Cross-verify results with independent labs using shared reference standards .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model binding poses in enzyme active sites (e.g., HIV-1 protease) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- Quantum mechanics (QM) : Calculate electrostatic potential maps (at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites .
Q. How can enantiomeric purity be rigorously assessed during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers; retention times differ by 2–3 minutes .
- X-ray crystallography : Grow single crystals (via slow evaporation in ethyl acetate) to confirm absolute configuration .
- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for validation .
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent selection : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
- Catalysis : Use immobilized enzymes (e.g., lipases) for esterification under mild conditions (pH 7, 30°C) .
- Flow chemistry : Implement microreactors for continuous synthesis, reducing waste and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
